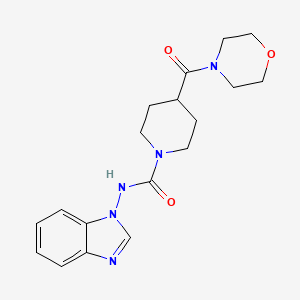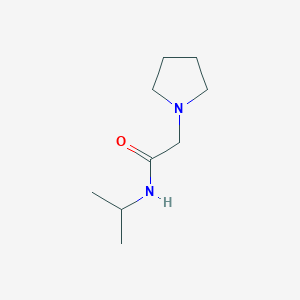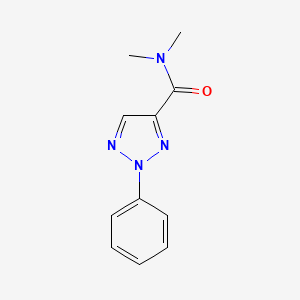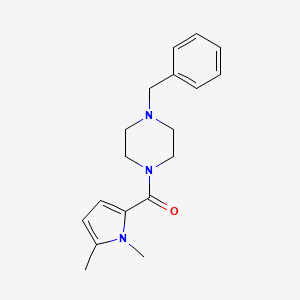
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide: is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the 3,4-dimethoxyphenyl group and the carboxamide functionality in this compound enhances its potential for various pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide typically involves the condensation of 3,4-dimethoxyaniline with quinoxaline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide is used as a building block in the synthesis of more complex molecules, including potential drug candidates and materials with unique electronic properties.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent in treating various diseases.
Medicine: Due to its pharmacological activities, this compound is investigated for its potential use in developing new medications, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a simpler structure.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: A derivative with an amino group and a methoxyphenyl group.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: A quinoline derivative with similar pharmacological activities.
Uniqueness: N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide stands out due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications. The combination of the quinoxaline core with the carboxamide functionality further contributes to its unique properties and versatility in scientific research.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-8-7-11(9-16(15)23-2)19-17(21)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBITXYNGVNKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)



![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
